5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(2-ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-3-14-8-6-7-11-22(14)18-15-9-4-5-10-17(15)23-19(20-18)16(12-24)13(2)21-23/h4-5,9-10,12,14H,3,6-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZSSWDGWKZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC3=C(C(=NN3C4=CC=CC=C42)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]quinazoline core, followed by the introduction of the ethylpiperidinyl group and the aldehyde functionality. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation reactions. Specific reagents and conditions vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride
Major Products
Oxidation: 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carboxylic acid.
Reduction: 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and inflammation . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogs by Core Heterocycle
The pyrazolo[1,5-a]quinazoline scaffold distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazinone cores. Key differences include:
Key Insight : The quinazoline core may enhance binding affinity to larger enzymatic pockets compared to pyrimidine-based analogs .
Substituent-Based Comparisons
5-Position Modifications
The 5-(2-ethylpiperidin-1-yl) group in the target compound contrasts with substituents in analogs:
3-Position Functional Groups
The 3-carbaldehyde group offers distinct reactivity compared to esters or acids in analogs:
Implication : The carbaldehyde group may enable covalent binding strategies, unlike ester or acid analogs .
Biological Activity
5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinazoline family, characterized by a fused pyrazole and quinazoline structure. Its chemical formula is , and it has a molecular weight of 253.33 g/mol. The presence of the ethylpiperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system and oncology.
Biological Activity Overview
Research indicates that compounds within the pyrazoloquinazoline class exhibit a variety of biological activities, including:
- Anticancer Activity : Many derivatives demonstrate inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth.
- Anticonvulsant Effects : Some studies suggest that these compounds may modulate neurotransmitter systems, providing potential therapeutic benefits in epilepsy.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit Src family kinases (SFKs), which are critical in cancer progression. This inhibition can lead to reduced phosphorylation of downstream signaling molecules, affecting cell proliferation and survival .
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. For instance, binding to AMPA receptors has been noted in related structures .
- Gene Expression Regulation : By interacting with transcription factors, the compound may alter gene expression profiles associated with various cellular processes.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that derivatives of pyrazoloquinazolines can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer models. For example, one study reported a derivative exhibiting IC50 values in the low micromolar range against these cell lines .
- Anticonvulsant Activity : A comparative study evaluated several quinazoline derivatives for their anticonvulsant properties using animal models. The results indicated that certain derivatives exhibited significant protection against induced seizures compared to standard treatments like diazepam .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that specific analogs could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
